molecular formula C20H15Cl2N3O2S B2372811 (Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide CAS No. 797765-81-2

(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide

Cat. No.: B2372811
CAS No.: 797765-81-2
M. Wt: 432.32
InChI Key: KUKNEFFHONZWTN-ZHZULCJRSA-N
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Description

(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C20H15Cl2N3O2S and its molecular weight is 432.32. The purity is usually 95%.
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Biological Activity

(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-methylacetamide is a complex organic compound belonging to the thiazolidinone family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. The structural features of this compound, including the thiazolidin ring and cyano group, play a crucial role in its biological efficacy.

Structural Characteristics

The molecular structure of the compound can be summarized as follows:

Feature Description
Molecular Formula C₁₈H₁₄Cl₂N₂OS
Molecular Weight Approximately 388.29 g/mol
Key Functional Groups Thiazolidine ring, cyano group, N-methylacetamide

The thiazolidinone framework is known for its pharmacological properties, including antibacterial and anti-inflammatory activities. The presence of the cyano group enhances the compound's reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazolidinone Core : This step involves cyclization reactions that incorporate sulfur and nitrogen atoms into a five-membered ring.
  • Introduction of Functional Groups : The cyano group and dichlorobenzyl substituent are introduced through nucleophilic substitutions.
  • Purification : Techniques such as crystallization and chromatography are employed to isolate the product with high purity.

Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.

Antimicrobial Properties

Research has shown that thiazolidinone derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. A study evaluated several derivatives, including those similar to this compound, against common pathogens:

Pathogen Activity
Escherichia coliEffective
Staphylococcus aureusEffective
Klebsiella pneumoniaeModerate activity
Candida albicansModerate activity

The compound demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections.

Anticancer Potential

In addition to antimicrobial properties, thiazolidinone derivatives have been investigated for their anticancer activities. Research indicates that these compounds may induce cytotoxic effects on various cancer cell lines. The mechanism often involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation.

Case Studies

  • Antimicrobial Evaluation : A study published in 2021 assessed the antimicrobial efficacy of synthesized thiazolidinone derivatives against multiple bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial properties comparable to standard antibiotics .
  • Cytotoxicity Assays : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,3-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c1-24-18(26)14(11-23)20-25(13-7-3-2-4-8-13)19(27)16(28-20)10-12-6-5-9-15(21)17(12)22/h2-9,16H,10H2,1H3,(H,24,26)/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKNEFFHONZWTN-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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